molecular formula C16H34ClNO2 B14290310 acetic acid;12-chloro-N,N-dimethyldodecan-1-amine CAS No. 114459-14-2

acetic acid;12-chloro-N,N-dimethyldodecan-1-amine

Cat. No.: B14290310
CAS No.: 114459-14-2
M. Wt: 307.9 g/mol
InChI Key: TZVGKCKKFRTDBD-UHFFFAOYSA-N
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Description

Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine is a chemical compound that combines the properties of acetic acid and a chlorinated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;12-chloro-N,N-dimethyldodecan-1-amine typically involves the chlorination of dodecan-1-amine followed by the introduction of the acetic acid moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes where dodecan-1-amine is reacted with chlorine gas in the presence of a catalyst. The resulting chlorinated amine is then reacted with acetic acid under controlled conditions to produce the final compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.

    Acid-Base Reactions: The acetic acid moiety can participate in acid-base reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;12-chloro-N,N-dimethyldodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dodecan-1-amine: A primary amine with a similar carbon chain length but without the chlorine and acetic acid moieties.

    Chloroacetic Acid: Contains the acetic acid moiety with a chlorine atom but lacks the long carbon chain and amine group.

Uniqueness

Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine is unique due to its combination of a long carbon chain, a chlorinated amine group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

114459-14-2

Molecular Formula

C16H34ClNO2

Molecular Weight

307.9 g/mol

IUPAC Name

acetic acid;12-chloro-N,N-dimethyldodecan-1-amine

InChI

InChI=1S/C14H30ClN.C2H4O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15;1-2(3)4/h3-14H2,1-2H3;1H3,(H,3,4)

InChI Key

TZVGKCKKFRTDBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CN(C)CCCCCCCCCCCCCl

Origin of Product

United States

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